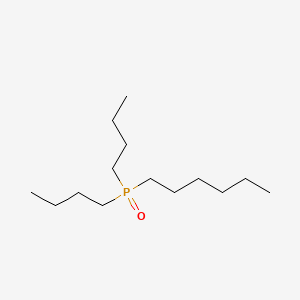
2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Descripción general
Descripción
2-Ethyl-4,6-dimethyl-1,3,5-trioxane , also known as paraldehyde , is a cyclic trimer of acetaldehyde molecules. Its molecular formula is C₇H₁₄O₃ , and it has a molecular weight of 146.2 g/mol . Paraldehyde is a colorless liquid that is sparingly soluble in water but highly soluble in ethanol .
Synthesis Analysis
The synthesis of paraldehyde involves the oxidative transformation of olefinic bonds to carbonyl bonds. Preliminary experiments explore whether the three C-C double bonds can be oxidatively cleaved in a stepwise manner .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane consists of three acetaldehyde units linked together. The compound has a cyclic trimeric structure, with a methyl group substituted for a hydrogen atom at each carbon. You can visualize its structure using the 2D Mol file .
Chemical Reactions Analysis
Paraldehyde can undergo various chemical reactions, including oxidation, hydrolysis, and ring-opening reactions. For example, it can be oxidized to form acetic acid or undergo C-C bond cleavage to yield formaldehyde. Detailed reaction mechanisms are available in relevant literature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Improved Synthesis Techniques: Research has improved the synthesis of compounds related to 2-ethyl-4,6-dimethyl-1,3,5-trioxane, enhancing reliability and efficiency in chemical production processes (Jauch, 2000).
- Structural Analysis: Studies have detailed the crystal structure and spectroscopic properties of trioxane derivatives, aiding in understanding their molecular behavior and potential applications (Tarbutton & Valente, 2010).
Applications in Fuel and Energy
- Polyoxymethylene Dimethyl Ethers (OME) Production: Trioxane serves as an intermediate in producing OME, a diesel fuel additive that reduces exhaust emissions. This research seeks to optimize production processes for environmental benefits (Baranowski, Bahmanpour, & Kröcher, 2017).
- Fuel Additives and Emission Reduction: The synthesis of OME from trioxane is studied for its potential to lower emissions in diesel fuels, highlighting environmental and engineering applications (Peláez, Marín, & Ordóñez, 2020).
Pharmaceutical and Biological Research
- Anticancer Properties: Certain trioxane derivatives show promising results in anticancer research, offering potential new avenues for cancer treatment (Posner, D'Angelo, O’Neill, & Mercer, 2006).
Chemical Analysis and Spectroscopy
- NMR Spectroscopy in Complex Mixtures: Trioxane's behavior in chemical equilibria and reaction kinetics has been studied using NMR spectroscopy, providing insights into its role in complex chemical reactions (Maiwald, Grützner, Ströfer, & Hasse, 2006).
Propiedades
IUPAC Name |
2-ethyl-4,6-dimethyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7-9-5(2)8-6(3)10-7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPPIMJVASWGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337382 | |
| Record name | 2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
CAS RN |
24261-86-7 | |
| Record name | 2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)






![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)



![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)